1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline ring. The presence of a 4-chlorophenyl and a phenyl group further enhances its chemical complexity and potential biological activity.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with chalcones, followed by cyclization reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydro derivatives.
Cyclization: Cyclization reactions involving the formation of additional rings can be achieved using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological properties.
Thiazole derivatives: These compounds have a thiazole ring and are used in various medicinal applications.
Triazole derivatives: These compounds contain a triazole ring and are known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its fused ring structure, which combines the properties of both quinoline and pyrazole rings, resulting in enhanced biological activity and potential therapeutic applications.
Properties
CAS No. |
654650-77-8 |
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Molecular Formula |
C22H16ClN3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H16ClN3/c23-16-10-12-17(13-11-16)26-22-18-8-4-5-9-20(18)24-14-19(22)21(25-26)15-6-2-1-3-7-15/h1-13,24H,14H2 |
InChI Key |
LZMDNRDLNFIOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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